N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide

Description

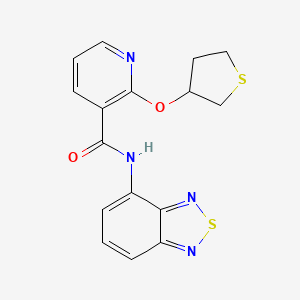

N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a complex organic compound that features a benzothiadiazole ring, a thiolan-3-yloxy group, and a pyridine-3-carboxamide moiety

Properties

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S2/c21-15(18-12-4-1-5-13-14(12)20-24-19-13)11-3-2-7-17-16(11)22-10-6-8-23-9-10/h1-5,7,10H,6,8-9H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXXQURSCRANRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC=CC4=NSN=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Benzothiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Thiolan-3-yloxy Group: This step may involve nucleophilic substitution reactions where a thiol group reacts with a halogenated precursor.

Formation of the Pyridine-3-carboxamide Moiety: This can be synthesized through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups in the benzothiadiazole ring can be reduced to amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolan-3-yloxy group would yield sulfoxides or sulfones, while reduction of the benzothiadiazole ring would yield amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.

Industry: Use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide: can be compared with other benzothiadiazole derivatives, thiolan-3-yloxy compounds, and pyridine-3-carboxamides.

Benzothiadiazole Derivatives: Known for their applications in organic electronics and as bioactive molecules.

Thiolan-3-yloxy Compounds: Studied for their unique chemical reactivity and potential biological activity.

Pyridine-3-carboxamides: Commonly used in medicinal chemistry for their ability to interact with various biological targets.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiadiazole moiety, a thiolane group, and a pyridine carboxamide. Its molecular formula is C13H12N4O2S2, with a molecular weight of 304.39 g/mol. The structural components contribute to its biological activity and interaction with various biological targets.

Antimicrobial Properties

Research has indicated that compounds containing the benzothiadiazole structure exhibit antimicrobial activities. For instance, derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of the bacterial cell membrane or inhibition of essential metabolic pathways.

Anticancer Activity

Studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines. The compound appears to activate caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| HeLa (cervical cancer) | 10 | Caspase activation |

| A549 (lung cancer) | 12 | Cell cycle arrest |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, it has been shown to reduce markers of inflammation such as TNF-alpha and IL-6. This effect may be mediated through inhibition of NF-kB signaling pathways.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptors involved in cellular signaling.

- DNA Interaction : There is potential for the compound to intercalate with DNA, disrupting replication and transcription processes.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives with the benzothiadiazole core exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Anticancer Research : Research published in Cancer Letters highlighted the compound's ability to inhibit tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.

- Inflammation Model : A study in Pharmacological Reports demonstrated that treatment with the compound reduced paw edema in rat models of inflammation, supporting its potential use as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.